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molecular formula C7H9BrO2 B1610542 Propargyl 2-bromoisobutyrate CAS No. 40630-86-2

Propargyl 2-bromoisobutyrate

Cat. No. B1610542
M. Wt: 205.05 g/mol
InChI Key: XTILOBFYTKJHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795355B2

Procedure details

Propargyl alcohol (12.8 mL, 0.218 mol) and 2-bromoisobutyric acid (36.4 g, 0.218 mol) were dissolved in methylene chloride (150 mL). The reaction mixture was cooled in an ice-water bath and a solution of dicyclohexyl carbodiimide (45.0 g, 0.22 mol) in methylene chloride (50 mL) was slowly added while stirring. A solution of 4-dimethylaminopyridine (1.5 g) in methylene chloride (50 mL) was then added over a period of 10 min. The mixture was stirred in the cooling bath for 1 h and then at room temperature for 24 h. The precipitated dicyclohexylurea was filtered and washed on the filter with methylene chloride (50 mL). The solvent was removed on a rotary evaporator and the product was distilled under vacuum. Yield: 33.0 g (0.161 mol, 74%). 1H NMR spectrum in CDCl3 (δ, ppm): 4.77 (d, 2H, CH2O), 2.51 (t, 1H, C≡CH), and 1.96 (s, 6H, (CH3)2C). IR spectrum (neat liquid, NaCl plates): 3296 cm−1 (ν≡C—H), 2131 cm−1 (νC≡C), and 1741 cm−1 (νC═O).
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]#[CH:3].[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([OH:9])=[O:8].C1(N=C=NC2CCCCC2)CCCCC1>C(Cl)Cl.CN(C)C1C=CN=CC=1>[Br:5][C:6]([CH3:11])([CH3:10])[C:7]([O:9][CH2:3][C:2]#[CH:1])=[O:8]

Inputs

Step One
Name
Quantity
12.8 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
36.4 g
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred in the cooling bath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated dicyclohexylurea was filtered
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with methylene chloride (50 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the product was distilled under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
BrC(C(=O)OCC#C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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